6-Amino-5-chloro-4-methylpyridine-3-carboxylic acid
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Overview
Description
6-Amino-5-chloro-4-methylpyridine-3-carboxylic acid is a heterocyclic organic compound with a pyridine ring structure It is characterized by the presence of an amino group at the 6th position, a chlorine atom at the 5th position, a methyl group at the 4th position, and a carboxylic acid group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-chloro-4-methylpyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the chlorination of 4-methylpyridine followed by nitration to introduce the nitro group. Subsequent reduction of the nitro group to an amino group and carboxylation at the 3rd position yields the desired compound. The reaction conditions often involve the use of reagents such as thionyl chloride, nitric acid, and reducing agents like hydrogen gas or metal catalysts.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial. Industrial methods may also employ alternative green chemistry approaches to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-chloro-4-methylpyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
6-Amino-5-chloro-4-methylpyridine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Amino-5-chloro-4-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups enable the compound to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-chloro-4-methylpyridine: Similar structure but lacks the carboxylic acid group.
6-Amino-4-chloro-2-methylpyridine: Similar structure but with different substitution pattern.
4-Amino-5-chloro-2-methylpyridine: Similar structure but with different substitution pattern.
Uniqueness
6-Amino-5-chloro-4-methylpyridine-3-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the pyridine ring. This dual functionality allows for versatile chemical reactivity and the ability to form diverse derivatives. Its specific substitution pattern also imparts distinct physicochemical properties, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
6-amino-5-chloro-4-methylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-3-4(7(11)12)2-10-6(9)5(3)8/h2H,1H3,(H2,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWQICZVVCODDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1C(=O)O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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